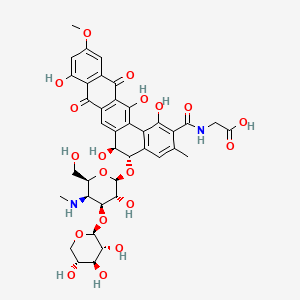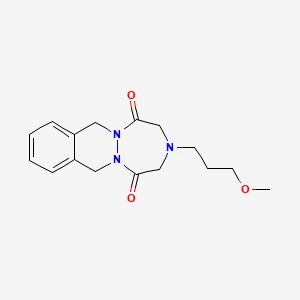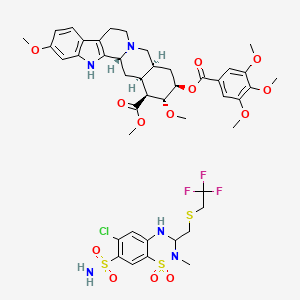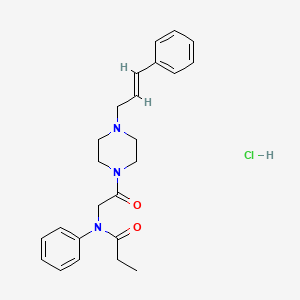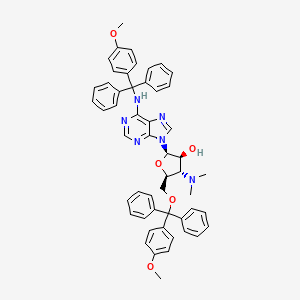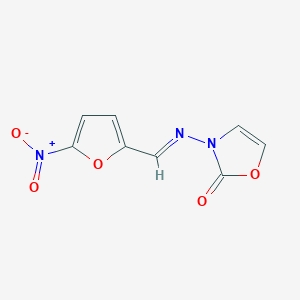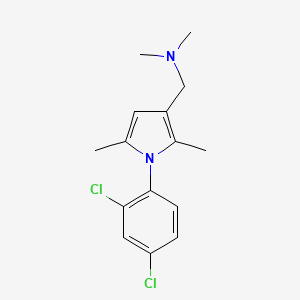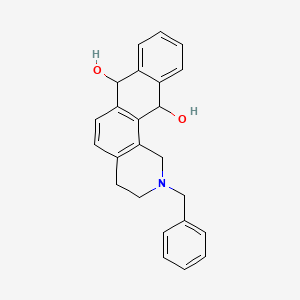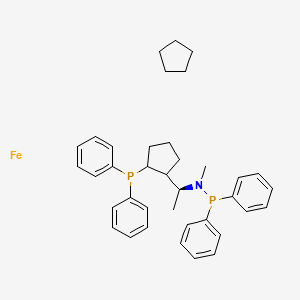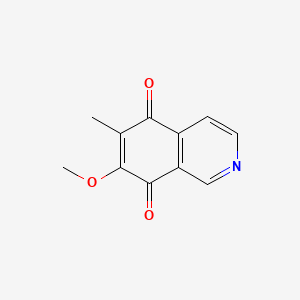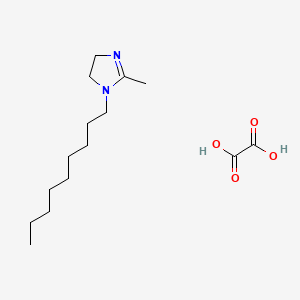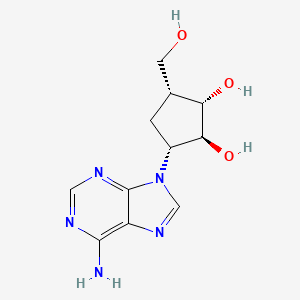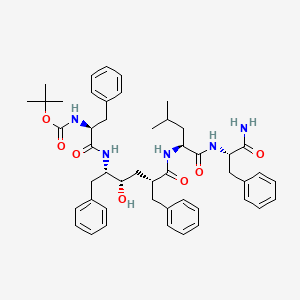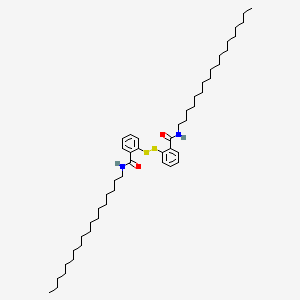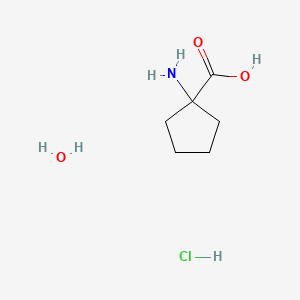
Cycloleucine hydrochloride monohydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cycloleucine hydrochloride monohydrate is a non-proteinogenic amino acid formed by the cyclization of leucine. It is a specific and reversible inhibitor of nucleic acid methylation and is widely used in biochemical experiments . This compound is classified as a cyclopentane derivative of norleucine, having two hydrogen atoms less .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cycloleucine hydrochloride monohydrate is synthesized through the cyclization of leucine. The reaction involves the formation of a cyclopentane ring structure from leucine, resulting in the compound 1-aminocyclopentane-1-carboxylic acid . The reaction conditions typically include the use of specific catalysts and controlled temperatures to ensure the proper formation of the cyclopentane ring.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the cyclization of leucine followed by the addition of hydrochloric acid to form the hydrochloride salt. The final product is then purified and crystallized to obtain this compound .
Análisis De Reacciones Químicas
Types of Reactions
Cycloleucine hydrochloride monohydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound .
Aplicaciones Científicas De Investigación
Cycloleucine hydrochloride monohydrate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies involving amino acids and their derivatives.
Biology: Employed in biochemical experiments to study nucleic acid methylation and its effects on cellular processes
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
Cycloleucine hydrochloride monohydrate exerts its effects by specifically and reversibly inhibiting nucleic acid methylation. It targets the methylation process by inhibiting the conversion of 5′-methylthioadenosine to S-adenosyl methionine through the methionine salvage pathway . This inhibition affects various cellular processes, including RNA maturation and gene expression .
Comparación Con Compuestos Similares
Similar Compounds
Norleucine: A non-proteinogenic amino acid similar to cycloleucine but without the cyclopentane ring structure.
Leucine: A proteinogenic amino acid that serves as the precursor for cycloleucine synthesis.
Methionine: Another amino acid involved in methylation processes but with different structural and functional properties.
Uniqueness
Cycloleucine hydrochloride monohydrate is unique due to its specific and reversible inhibition of nucleic acid methylation, which distinguishes it from other amino acids and their derivatives . Its ability to inhibit methylation makes it a valuable tool in biochemical research and potential therapeutic applications.
Propiedades
Número CAS |
66146-62-1 |
|---|---|
Fórmula molecular |
C6H14ClNO3 |
Peso molecular |
183.63 g/mol |
Nombre IUPAC |
1-aminocyclopentane-1-carboxylic acid;hydrate;hydrochloride |
InChI |
InChI=1S/C6H11NO2.ClH.H2O/c7-6(5(8)9)3-1-2-4-6;;/h1-4,7H2,(H,8,9);1H;1H2 |
Clave InChI |
REDNUMWNGCRGNH-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)(C(=O)O)N.O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


